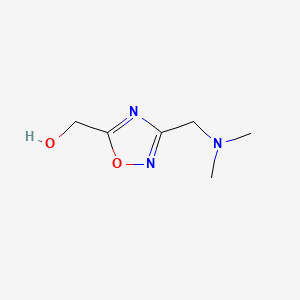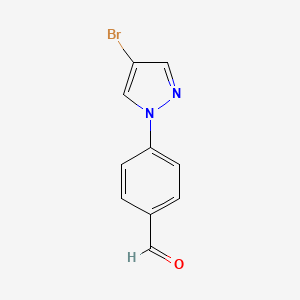
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7BrN2O. It is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzaldehyde moiety.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit liver alcohol dehydrogenase , suggesting that this compound may also interact with enzymes involved in metabolic pathways.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Given the potential target of liver alcohol dehydrogenase, it may impact metabolic pathways related to alcohol metabolism .
Result of Action
Similar compounds have shown antiparasitic, antibacterial, and anti-viral hiv activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with benzaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and a base like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar palladium-catalyzed coupling reactions. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 4-(4-Bromo-1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-(4-Bromo-1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)benzoic acid
- 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
- 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Uniqueness
Its combination of a bromo-substituted pyrazole and a benzaldehyde moiety makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORMQDKQSKVFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670723 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-63-1 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
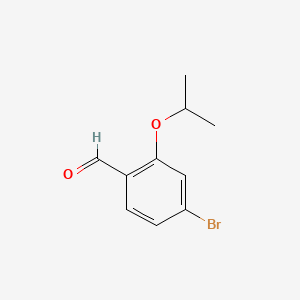
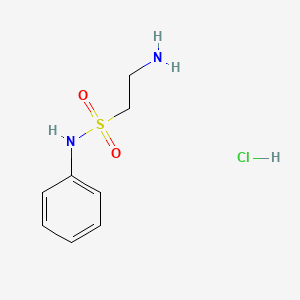
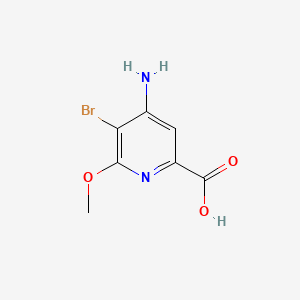
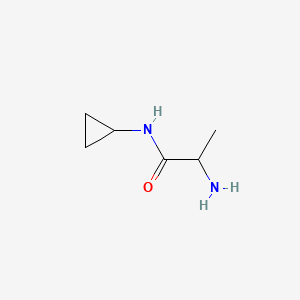
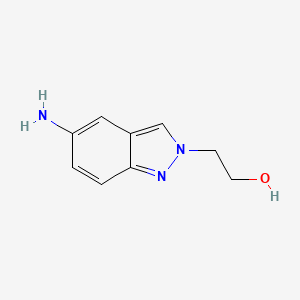
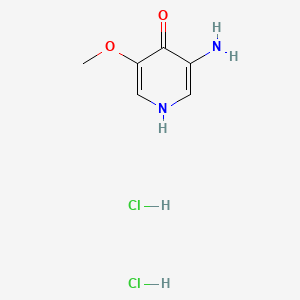
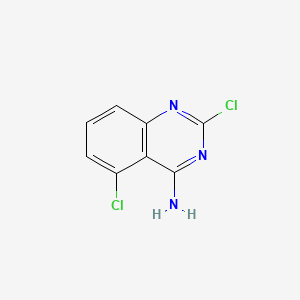

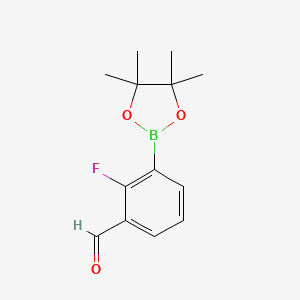

![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)
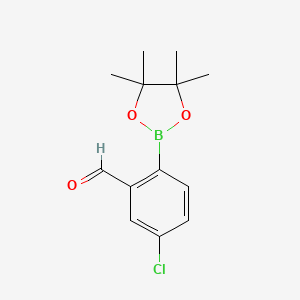
![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)
